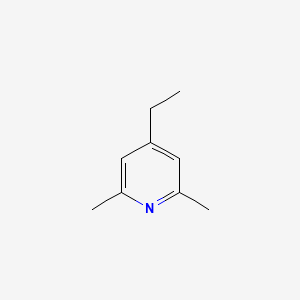
Benzoic acid;octadec-9-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoic acid; octadec-9-en-1-ol is a compound that combines the properties of benzoic acid and octadec-9-en-1-ol. Benzoic acid is a simple aromatic carboxylic acid with the formula C7H6O2, known for its antimicrobial properties and use as a food preservative .
Synthetic Routes and Reaction Conditions:
Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.
Octadec-9-en-1-ol: This compound is typically obtained through the hydrogenation of oleic acid, which is derived from natural oils such as olive oil.
Industrial Production Methods:
Octadec-9-en-1-ol: The industrial production of octadec-9-en-1-ol involves the catalytic hydrogenation of oleic acid, often using a nickel catalyst.
Types of Reactions:
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide.
Reduction: Benzoic acid can be reduced to benzyl alcohol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid for benzoic acid; oxygen, nickel catalyst for octadec-9-en-1-ol
Reduction: Lithium aluminum hydride for benzoic acid; hydrogen gas, nickel catalyst for octadec-9-en-1-ol
Substitution: Nitric acid, sulfuric acid, halogens for benzoic acid.
Major Products Formed:
Oxidation: Benzene, carbon dioxide from benzoic acid; octadec-9-enoic acid from octadec-9-en-1-ol.
Reduction: Benzyl alcohol from benzoic acid; octadecanol from octadec-9-en-1-ol.
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including benzoyl chloride and phenol .
- Octadec-9-en-1-ol is used as an emulsifier and surfactant in chemical formulations .
Biology:
- Benzoic acid is used in biological research as a preservative and antimicrobial agent .
- Octadec-9-en-1-ol is studied for its role in cell membrane structure and function .
Medicine:
- Benzoic acid is used in topical medications for its antifungal properties .
- Octadec-9-en-1-ol is explored for its potential in drug delivery systems due to its biocompatibility .
Industry:
- Benzoic acid is widely used in the food industry as a preservative (E210) .
- Octadec-9-en-1-ol is used in the production of lubricants, plasticizers, and cosmetics .
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It disrupts the microbial cell membrane and interferes with the enzyme activity within the cell .
Octadec-9-en-1-ol:
- Octadec-9-en-1-ol integrates into cell membranes, affecting their fluidity and permeability. It can modulate the activity of membrane-bound enzymes and receptors .
Comparison with Similar Compounds
Benzoic Acid: Similar compounds include salicylic acid, phthalic acid, and cinnamic acid.
Octadec-9-en-1-ol: Similar compounds include stearyl alcohol, cetyl alcohol, and oleic acid
Uniqueness:
Properties
CAS No. |
41755-68-4 |
|---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
benzoic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/C18H36O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;8-7(9)6-4-2-1-3-5-6/h9-10,19H,2-8,11-18H2,1H3;1-5H,(H,8,9) |
InChI Key |
TWYOZXLZULOVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


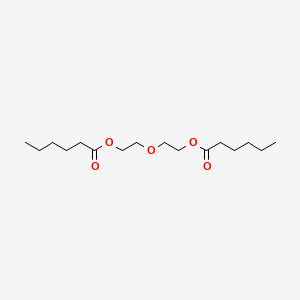
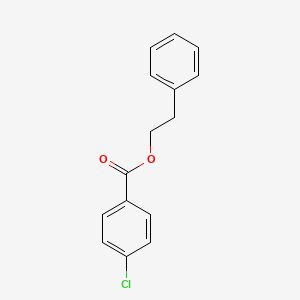
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)

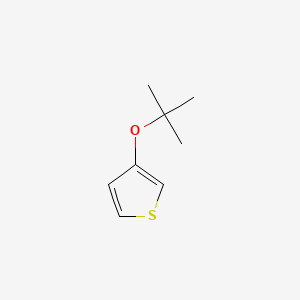
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
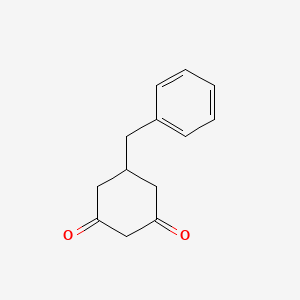

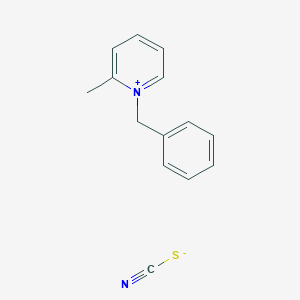
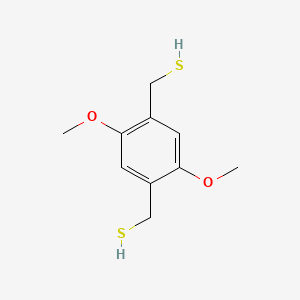
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)

![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
